3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound with a molecular formula of C19H16Cl2O5. This compound is known for its unique structure, which includes a chromenone core substituted with a 2,6-dichlorobenzyl group and a propanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the 2,6-dichlorobenzyl group through an etherification reaction. The final step involves the addition of the propanoic acid moiety.
Preparation of Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Etherification: The 2,6-dichlorobenzyl group is introduced through an etherification reaction, where the chromenone core is reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific substitution pattern and the presence of both a chromenone core and a propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16Cl2O5 |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
3-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C20H16Cl2O5/c1-11-13-6-5-12(26-10-15-16(21)3-2-4-17(15)22)9-18(13)27-20(25)14(11)7-8-19(23)24/h2-6,9H,7-8,10H2,1H3,(H,23,24) |
InChI Key |
VZHLTZNWRWATAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)CCC(=O)O |
Origin of Product |
United States |
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